[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol
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Overview
Description
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol can be achieved through several methods. One common approach involves the cyclization of N-propargylamides with aryl iodides in the presence of palladium catalysts. This method allows for the formation of 2,5-disubstituted oxazoles . Another method involves the reaction of α-amino acids with arylacetylenes in the presence of copper and iodine, leading to the formation of oxazoles through a series of oxidation and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring may also interact with nucleic acids and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Similar in structure but contains triazole rings instead of oxazole.
2-(1H-Indol-3-yl)-ethylamine: Contains an indole ring and is used in different applications.
Uniqueness
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol is unique due to its combination of an oxazole ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1160246-43-4 |
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Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-3-6(4-10)9-8-7/h3,5,10H,4H2,1-2H3 |
InChI Key |
APZMDJXRIYFLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)CS |
Origin of Product |
United States |
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